Mnm5s2U

Description

Properties

IUPAC Name |

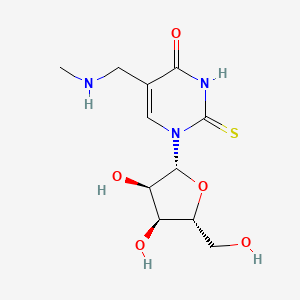

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methylaminomethyl)-2-sulfanylidenepyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O5S/c1-12-2-5-3-14(11(20)13-9(5)18)10-8(17)7(16)6(4-15)19-10/h3,6-8,10,12,15-17H,2,4H2,1H3,(H,13,18,20)/t6-,7-,8-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXVKEKIORVUWDR-FDDDBJFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCC1=CN(C(=S)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20186517 | |

| Record name | 5-Methylaminomethyl-2-thiouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32860-54-1 | |

| Record name | 5-Methylaminomethyl-2-thiouridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32860-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methylaminomethyl-2-thiouridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032860541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methylaminomethyl-2-thiouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Biology of 5-methylaminomethyl-2-thiouridine (mnm⁵s²U)

Audience: Researchers, scientists, and drug development professionals.

Introduction

The accurate and efficient translation of messenger RNA (mRNA) into protein is fundamental to cellular function. This process relies heavily on post-transcriptional modifications of transfer RNA (tRNA), particularly at the wobble position (U34) of the anticodon. These modifications are crucial for the correct decoding of mRNA codons. One such vital modification is 5-methylaminomethyl-2-thiouridine , abbreviated as mnm⁵s²U . This hypermodified nucleoside is found in the anticodon loop of tRNAs specific for certain amino acids, such as lysine, glutamic acid, and glutamine, where it ensures translational fidelity and efficiency.[1] The absence or alteration of the mnm⁵s²U modification can lead to significant growth defects, sensitivity to environmental stress, and has been implicated in the virulence of pathogenic bacteria.[2] This guide provides a detailed overview of the mnm⁵s²U modification, its biosynthetic pathway, the enzymes involved, quantitative data, and key experimental protocols for its study.

The Biosynthetic Pathway of mnm⁵s²U

The synthesis of mnm⁵s²U is a multi-step enzymatic process that involves a series of intermediate modifications at the uridine-34 position of specific tRNAs. The pathway can vary between different organisms, particularly between Gram-negative and Gram-positive bacteria.

Core Pathway in E. coli (Gram-negative model)

In Escherichia coli, the biosynthesis of mnm⁵s²U begins with the modification of a uridine (B1682114) at position 34. The pathway involves two main branches of modification at the C2 and C5 positions of the uracil (B121893) base.

-

Thiolation at the C2 position: The enzyme MnmA (also known as TrmU) catalyzes the thiolation of U34 to produce 2-thiouridine (B16713) (s²U).

-

Modification at the C5 position: This is a more complex process initiated by the MnmE/MnmG enzyme complex.

-

The MnmE/MnmG complex , a heterotetramer of two MnmE and two MnmG subunits, catalyzes the formation of 5-carboxymethylaminomethyl-2-thiouridine (B1228955) (cmnm⁵s²U) from s²U.[3] This reaction utilizes glycine (B1666218) as a substrate.[4] Alternatively, the complex can use ammonium (B1175870) to produce 5-aminomethyl-2-thiouridine (B1259639) (nm⁵s²U).[5]

-

The bifunctional enzyme MnmC then carries out the final two steps. The C-terminal domain of MnmC first converts cmnm⁵s²U to nm⁵s²U. Subsequently, the N-terminal methyltransferase domain of MnmC methylates nm⁵s²U to the final product, mnm⁵s²U, using S-adenosyl-L-methionine (SAM) as the methyl donor.

-

Alternative Pathway in Gram-positive Bacteria

While the initial steps involving MnmE and MnmG are conserved, many Gram-positive bacteria lack an ortholog of the MnmC enzyme. In these organisms, the final steps of mnm⁵s²U synthesis are performed by a different set of enzymes:

-

MnmL (formerly YtqA): This enzyme is involved in the conversion of cmnm⁵s²U.

-

MnmM (formerly YtqB): This enzyme acts as the methyltransferase, converting nm⁵s²U to mnm⁵s²U.

The following diagram illustrates the biosynthetic pathway in E. coli.

Key Enzymes in mnm⁵s²U Biosynthesis

-

MnmA (TrmU): A 2-thiouridylase that introduces sulfur at the C2 position of uridine.

-

MnmE (GidA): A GTPase that forms a complex with MnmG. It binds GTP and is involved in the modification at the C5 position of uridine.

-

MnmG (TrmE): An FAD-binding protein that forms a complex with MnmE. The MnmE/MnmG complex is responsible for adding the aminomethyl or carboxymethylaminomethyl group to U34.

-

MnmC: A bifunctional enzyme in Gram-negative bacteria with an oxidase domain and a methyltransferase domain that catalyzes the final two steps of mnm⁵s²U synthesis.

-

MnmL and MnmM: In Gram-positive bacteria, these enzymes perform the final steps of the pathway in place of MnmC.

Quantitative Data

Enzyme Kinetics

The kinetic parameters of the bifunctional E. coli MnmC enzyme have been determined, revealing a mechanism that prevents the accumulation of the intermediate nm⁵s²U. The enzyme shows a significantly higher affinity for the second substrate (tRNA with nm⁵s²U) compared to the first (tRNA with cmnm⁵s²U), ensuring the rapid conversion to the final mnm⁵s²U product.

| Reaction Step | Substrate | K_m (nM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹nM⁻¹) |

| Step 1 | tRNA(cmnm⁵s²U) | 600 | 0.34 | 0.00057 |

| Step 2 | tRNA(nm⁵s²U) | 70 | 0.31 | 0.0044 |

| Table 1: Steady-state kinetic parameters for the two reactions catalyzed by MnmC. Data from. |

Phenotypic Effects of Mutations

Mutations in the genes encoding the mnm⁵s²U biosynthetic enzymes lead to a range of pleiotropic phenotypes, highlighting the importance of this tRNA modification.

| Gene Mutant | Organism | Phenotype | Reference |

| mnmE, mnmA | E. coli | Synthetic lethality in rich media | |

| mnmE | E. coli | Impaired growth, sensitivity to acidic pH | |

| mnmG | Various Bacteria | Attenuated virulence | |

| elp3, tuc1 | S. cerevisiae | Synthetic lethality, rescued by overexpression of specific tRNAs | |

| Table 2: Summary of selected phenotypic effects of mutations in mnm⁵s²U pathway genes. |

Experimental Protocols

Quantification of mnm⁵s²U by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the identification and quantification of modified nucleosides in tRNA.

1. tRNA Isolation and Purification:

-

Isolate total RNA from cell cultures using a standard method such as phenol-chloroform extraction or a commercial kit.

-

Purify tRNA from the total RNA pool, often by size-exclusion chromatography or polyacrylamide gel electrophoresis (PAGE).

2. Enzymatic Hydrolysis:

-

Digest the purified tRNA to individual nucleosides using a cocktail of enzymes, such as nuclease P1 and alkaline phosphatase.

3. LC-MS/MS Analysis:

-

Separate the resulting nucleosides by reversed-phase high-performance liquid chromatography (HPLC).

-

Detect and quantify the nucleosides using a tandem quadrupole mass spectrometer operating in dynamic multiple reaction monitoring (DMRM) mode. This allows for the specific detection and quantification of mnm⁵s²U and its precursors based on their unique mass-to-charge ratios and fragmentation patterns.

The following diagram outlines the general workflow for LC-MS/MS analysis of tRNA modifications.

References

- 1. Sequence mapping of transfer RNA chemical modifications by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The output of the tRNA modification pathways controlled by the Escherichia coli MnmEG and MnmC enzymes depends on the growth conditions and the tRNA species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Elucidation of the substrate of tRNA-modifying enzymes MnmEG leads to in vitro reconstitution of an evolutionarily conserved uridine hypermodification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]

Unveiling Mnm5s2U: A Technical Guide to its Discovery and History

For Immediate Release

A comprehensive technical guide detailing the discovery and history of 5-methylaminomethyl-2-thiouridine (Mnm5s2U), a critical modified nucleoside in transfer RNA (tRNA), is now available for researchers, scientists, and drug development professionals. This guide provides an in-depth exploration of the core scientific findings, from its initial identification to the elucidation of its complex biosynthetic pathways.

This compound is a post-transcriptional modification found in the wobble position (position 34) of the anticodon of specific tRNAs, primarily those for lysine, glutamic acid, and glutamine. This modification is crucial for the efficiency and fidelity of protein synthesis by ensuring correct codon recognition.

Historical Perspective and Key Discoveries

The journey to understanding this compound began with the broader exploration of modified nucleosides in tRNA. While the exact first biological identification of this compound is embedded in the extensive research on tRNA sequencing in the mid-20th century, a pivotal moment in its study was the chemical synthesis of 5-methylaminomethyl-2-thiouridine, reported in 1975.[1] This provided a crucial standard for its definitive identification and further biochemical studies.

Early research focused on the well-studied Gram-negative bacterium Escherichia coli. In this organism, the biosynthesis of this compound is a multi-step process involving several key enzymes. The MnmEG complex initiates the pathway, and the bifunctional enzyme MnmC catalyzes the final two steps of its formation.[2][3]

More recently, a significant discovery highlighted a divergent evolutionary path for this compound synthesis in Gram-positive bacteria, such as Bacillus subtilis. These organisms lack the MnmC enzyme and instead utilize a novel set of enzymes, MnmL (formerly YtqA) and MnmM (formerly YtqB), to complete the biosynthesis.[4][5] MnmL is a radical SAM enzyme, a class of enzymes known to catalyze complex chemical reactions.[6]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound and its biosynthetic enzymes.

| Enzyme | Organism | Substrate | K_m_ (nM) | k_cat_ (s⁻¹) |

| MnmC (FAD-dependent activity) | Escherichia coli | cmnm⁵s²U-tRNA | 600 | 0.34 |

| MnmC (SAM-dependent activity) | Escherichia coli | nm⁵s²U-tRNA | 70 | 0.31 |

| Organism | Growth Phase | tRNA Species | Relative Abundance of mnm⁵s²U (%) | Relative Abundance of cmnm⁵s²U (%) |

| Bacillus subtilis | Exponential | Total tRNA | 53 | 47 |

| Bacillus subtilis | Stationary | Total tRNA | 65 | 35 |

| Bacillus subtilis | Exponential | tRNA_Lys_ | 0 | 100 |

| Bacillus subtilis | Exponential | tRNA_Gln_ | ~100 | 0 |

| Bacillus subtilis | Exponential | tRNA_Glu_ | ~100 | 0 |

Signaling Pathways and Experimental Workflows

The biosynthesis of this compound follows distinct pathways in Gram-negative and Gram-positive bacteria. These pathways, along with a typical experimental workflow for identifying tRNA modifications, are visualized below using the DOT language.

Caption: this compound biosynthesis pathway in E. coli.

Caption: this compound biosynthesis pathway in B. subtilis.

Caption: Experimental workflow for tRNA modification analysis.

Experimental Protocols

In Vitro Activity Assay for B. subtilis MnmM

This protocol is adapted from methodologies described in the literature for the characterization of MnmM.[5][7]

1. Preparation of Substrate tRNA:

-

Isolate total tRNA from a B. subtilis strain deficient in mnmM (ΔmnmM) or an E. coli strain deficient in mnmC (ΔmnmC). These strains will accumulate tRNA with the nm⁵s²U modification.

-

Purify the bulk tRNA using standard phenol-chloroform extraction and ethanol (B145695) precipitation.

2. Enzyme Purification:

-

Overexpress recombinant B. subtilis MnmM with a suitable tag (e.g., His-tag) in E. coli.

-

Purify the recombinant MnmM protein using affinity chromatography (e.g., Ni-NTA agarose) followed by size-exclusion chromatography.

3. In Vitro Methylation Reaction:

-

Prepare a reaction mixture containing:

-

10 mM Tris-HCl pH 7.5

-

50 mM NaCl

-

3.3% (v/v) glycerol

-

1 µM purified MnmM enzyme

-

0.1 mM S-adenosyl methionine (SAM)

-

40 µg of substrate tRNA

-

-

The total reaction volume is 28 µL.

-

Incubate the reaction mixture at 37°C.

4. Analysis of the Reaction Product:

-

After incubation, digest the tRNA into nucleosides using a cocktail of nucleases (e.g., P1 nuclease and bacterial alkaline phosphatase).

-

Analyze the resulting nucleoside mixture by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS) to detect the conversion of nm⁵s²U to mnm⁵s²U.

LC-MS/MS Analysis of tRNA Modifications

This protocol provides a general overview of the analysis of modified nucleosides from tRNA.[8][9]

1. tRNA Hydrolysis:

-

To 5-10 µg of purified tRNA, add nuclease P1 and incubate at 37°C for 2 hours.

-

Subsequently, add bacterial alkaline phosphatase and continue incubation at 37°C for another 2 hours to dephosphorylate the nucleosides.

2. Liquid Chromatography Separation:

-

Inject the hydrolyzed sample onto a reverse-phase C18 HPLC column.

-

Elute the nucleosides using a gradient of a suitable mobile phase, typically a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

3. Mass Spectrometry Detection:

-

Couple the HPLC eluent to a tandem mass spectrometer (MS/MS) operating in positive ion mode.

-

Monitor for the specific mass-to-charge ratio (m/z) of this compound and its precursor ions.

-

Use multiple reaction monitoring (MRM) for accurate quantification, based on the fragmentation pattern of the target nucleosides.

4. Data Analysis:

-

Integrate the peak areas corresponding to the different nucleosides.

-

Quantify the relative abundance of each modified nucleoside by comparing its peak area to that of a known internal standard or by calculating the ratio to other unmodified nucleosides.

This technical guide serves as a valuable resource for understanding the discovery, history, and biochemical intricacies of the this compound tRNA modification. The provided data, pathways, and protocols offer a solid foundation for further research and development in this important area of molecular biology.

References

- 1. Synthesis of 5-methylaminomethyl-2-thiouridine, a rare nucleoside from t-RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification of a novel 5-aminomethyl-2-thiouridine methyltransferase in tRNA modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identification of a novel 5-aminomethyl-2-thiouridine methyltransferase in tRNA modification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alternate routes to this compound synthesis in Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. journals.asm.org [journals.asm.org]

- 9. preprints.org [preprints.org]

The Pivotal Role of 5-Methylaminomethyl-2-thiouridine (mcmc²U) in Transfer RNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the modified nucleoside 5-methylaminomethyl-2-thiouridine (mcmc²U), a critical component of transfer RNA (tRNA) at the wobble position (U34). This document delves into the intricate molecular functions of mcmc²U, its detailed biosynthetic pathway, and its profound impact on translational fidelity and efficiency. We present a synthesis of current research, including quantitative data on its influence on tRNA stability and codon recognition, detailed experimental protocols for its study, and visual representations of the key molecular processes. This guide is intended to serve as a valuable resource for researchers in molecular biology, drug development professionals targeting protein synthesis, and scientists investigating the roles of RNA modifications in health and disease.

Introduction

Transfer RNA molecules are central to the process of protein synthesis, acting as adaptors that translate the genetic code into the amino acid sequence of proteins. Their function is exquisitely regulated by a vast array of post-transcriptional modifications. Among the more than 100 known modifications, those in the anticodon loop, particularly at the wobble position 34, are of paramount importance for the accuracy and efficiency of translation.[1][2][3] 5-methylaminomethyl-2-thiouridine (mcmc²U), and its related derivative 5-carboxymethylaminomethyl-2-thiouridine (B1228955) (cmnm⁵s²U), are highly conserved modifications found at the U34 position of specific tRNAs, such as those for Lysine, Glutamine, and Glutamic acid, across all domains of life.[4]

The presence of the mcmc²U modification at the wobble position has been demonstrated to be crucial for precise codon recognition, preventing frameshifting errors, and enhancing the overall efficiency of protein synthesis.[5] Its absence has been linked to various cellular defects and is implicated in several human diseases, including mitochondrial disorders, highlighting its significance in cellular homeostasis. This guide will provide an in-depth exploration of the multifaceted role of mcmc²U in tRNA function.

Molecular Function of 5-Methylaminomethyl-2-thiouridine (mcmc²U)

The mcmc²U modification at the wobble position of the tRNA anticodon plays a critical role in fine-tuning the decoding process. Its function can be understood through its structural impact on the anticodon loop and its influence on codon-anticodon interactions.

Codon Recognition and Wobble Pairing

The genetic code is degenerate, meaning that multiple codons can specify the same amino acid. The "wobble" hypothesis proposed by Francis Crick describes how non-Watson-Crick base pairing at the third codon position allows a single tRNA to recognize multiple synonymous codons. The mcmc²U modification at U34 significantly influences this wobble pairing.

The 2-thio group of mcmc²U restricts the conformational flexibility of the uridine (B1682114) base, promoting a C3'-endo sugar pucker. This pre-structures the anticodon loop for optimal binding to codons ending in adenosine (B11128) (A) and, to a lesser extent, guanosine (B1672433) (G), while effectively preventing misreading of codons ending in pyrimidines (uridine and cytidine). This enhanced specificity is crucial for maintaining the reading frame and preventing the synthesis of erroneous proteins. Specifically, the mcmc²U modification is critical for the accurate decoding of NNA/NNG codons.

Structural Stabilization of the Anticodon Loop

The hypermodified nature of mcmc²U contributes significantly to the structural integrity of the anticodon stem-loop (ASL). The bulky 5-methylaminomethyl group and the 2-thio modification work in concert to stabilize the stacking of adjacent bases within the anticodon loop. This stabilization is essential for presenting the anticodon in a conformation that is readily recognized by the ribosome and the mRNA codon.

Quantitative Data on the Impact of mcmc²U

The functional significance of mcmc²U is underscored by quantitative biophysical and biochemical data. The following tables summarize key findings on the impact of this modification on tRNA stability and codon recognition.

Thermodynamic Stability of tRNA

The presence of mcmc²U and related modifications has a measurable effect on the thermal stability of the tRNA anticodon stem-loop.

| tRNA Construct | Modification | Melting Temperature (Tm) (°C) | ΔTm (°C) vs. Unmodified | Reference |

| E. coli tRNALys ASL | Unmodified | 58.5 | - | |

| E. coli tRNALys ASL | mcmc²U34 | 62.0 | +3.5 | |

| T. thermophilus tRNA | m⁵s²U54 | >85 | Not directly compared |

Table 1: Effect of mcmc²U on tRNA Thermal Stability. The melting temperature (Tm) is a measure of the thermal stability of a nucleic acid duplex. The presence of mcmc²U at position 34 increases the Tm of the E. coli tRNALys anticodon stem-loop, indicating enhanced stability. The m⁵s²U modification at position 54 in thermophilic organisms contributes to tRNA stability at high temperatures.

Codon Recognition and Translational Efficiency

The mcmc²U modification directly impacts the kinetics and thermodynamics of codon binding and the overall efficiency of translation.

| System | Parameter Measured | Effect of mcmc²U | Quantitative Change | Reference |

| In vitro translation | Translational Efficiency | Increased | Varies by codon and context | |

| In vitro translation | Frameshifting Error Rate | Decreased | Significantly reduced | |

| Yeast genetics | Growth Rescue | Essential for viability | Overexpression of hypomodified tRNA rescues lethality | |

| Ribosome Profiling | Codon Occupancy | Decreased at cognate codons | Indicates faster decoding |

Table 2: Impact of mcmc²U on Translation. The mcmc²U modification generally enhances the speed and accuracy of translation. Its absence can lead to severe growth defects, which can be partially rescued by increasing the concentration of the unmodified tRNA, suggesting a primary role in improving the efficiency of cognate codon reading.

Biosynthesis of 5-Methylaminomethyl-2-thiouridine (mcmc²U)

The biosynthesis of mcmc²U is a complex, multi-step enzymatic process that involves several highly conserved enzymes. The pathway differs slightly between prokaryotes and eukaryotes.

Biosynthesis in Escherichia coli

In the model organism E. coli, the formation of mcmc²U (often referred to as mnm⁵s²U in bacteria) involves a series of sequential modifications at the C2 and C5 positions of the uridine base at position 34 of the tRNA.

The key enzymes in this pathway are:

-

MnmA (TtcA): A cysteine desulfurase that catalyzes the thiolation of U34 to form 2-thiouridine (B16713) (s²U).

-

MnmE (GidA) and MnmG (MnmF): A complex that utilizes GTP and FAD to catalyze the addition of a carboxymethylaminomethyl group to the C5 position of s²U, forming 5-carboxymethylaminomethyl-2-thiouridine (cmnm⁵s²U).

-

MnmC: A bifunctional enzyme with two distinct domains. The N-terminal domain (MnmC1) is an FAD-dependent oxidoreductase that converts cmnm⁵s²U to 5-aminomethyl-2-thiouridine (B1259639) (nm⁵s²U). The C-terminal domain (MnmC2) is an S-adenosyl-L-methionine (SAM)-dependent methyltransferase that methylates nm⁵s²U to produce the final mcmc²U modification.

Biosynthesis in Eukaryotes and Gram-Positive Bacteria

While the initial steps of thiolation and the formation of the 5-carboxymethylaminomethyl intermediate are conserved, the final steps of mcmc²U biosynthesis in eukaryotes and Gram-positive bacteria differ from that in E. coli. In these organisms, the bifunctional MnmC enzyme is absent. Instead, two separate enzymes carry out the final two steps:

-

YurR (in B. subtilis): An FAD-dependent oxidoreductase that converts cmnm⁵(s²)U to nm⁵(s²)U.

-

MnmM (YtqB in B. subtilis): A SAM-dependent methyltransferase that converts nm⁵(s²)U to mnm⁵(s²)U.

In eukaryotes, the Elongator complex is responsible for the initial modification at the C5 position, leading to the formation of 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm⁵s²U).

Experimental Protocols

The study of mcmc²U and other tRNA modifications relies on a variety of specialized biochemical and analytical techniques. This section provides an overview of key experimental protocols.

Isolation of tRNA

Objective: To isolate total tRNA from cells for subsequent analysis.

Methodology:

-

Cell Lysis: Harvest cells and lyse them using a method appropriate for the cell type (e.g., sonication, French press for bacteria; detergent-based lysis for mammalian cells).

-

Phenol-Chloroform Extraction: Perform a series of extractions with acid phenol:chloroform:isoamyl alcohol to remove proteins and DNA.

-

Ethanol (B145695) Precipitation: Precipitate the total RNA from the aqueous phase using ethanol or isopropanol.

-

Anion-Exchange Chromatography: To enrich for tRNA, resuspend the total RNA in a low-salt buffer and apply it to a DEAE-cellulose or similar anion-exchange column. Elute the tRNA with a high-salt buffer.

-

Size-Exclusion Chromatography or Gel Electrophoresis: Further purify the tRNA based on size to remove any contaminating larger or smaller RNA species.

-

Quality Control: Assess the purity and integrity of the isolated tRNA using denaturing polyacrylamide gel electrophoresis (PAGE) and spectrophotometry (A260/A280 ratio).

Analysis of Modified Nucleosides by HPLC

Objective: To identify and quantify the modified nucleosides present in a tRNA sample.

Methodology:

-

tRNA Digestion: Digest the purified tRNA to single nucleosides using a combination of enzymes, typically nuclease P1 followed by bacterial alkaline phosphatase.

-

HPLC Separation: Inject the resulting nucleoside mixture onto a reverse-phase C18 HPLC column.

-

Gradient Elution: Use a gradient of a polar solvent (e.g., ammonium (B1175870) acetate (B1210297) buffer) and a non-polar solvent (e.g., acetonitrile (B52724) or methanol) to separate the nucleosides based on their hydrophobicity.

-

Detection: Monitor the eluate using a UV-Vis detector (typically at 254 nm and 314 nm for thiolated nucleosides) or a photodiode array (PDA) detector to obtain the full UV spectrum of each peak.

-

Quantification: Identify and quantify the modified nucleosides by comparing their retention times and UV spectra to those of known standards. The area under each peak is proportional to the amount of the nucleoside.

Mass Spectrometry for Modification Mapping

Objective: To precisely determine the mass and location of modifications within the tRNA sequence.

Methodology:

-

tRNA Digestion: Digest the tRNA into smaller fragments using specific RNases (e.g., RNase T1, which cleaves after guanosine residues).

-

LC-MS/MS Analysis: Separate the resulting oligonucleotides by liquid chromatography and introduce them into a mass spectrometer.

-

MS1 Scan: Determine the mass-to-charge ratio of the intact oligonucleotide fragments.

-

MS2 Scan (Tandem MS): Select specific fragments for further fragmentation (collision-induced dissociation). The fragmentation pattern reveals the sequence of the oligonucleotide and the location of any mass shifts corresponding to modifications.

-

Data Analysis: Use specialized software to analyze the MS/MS spectra and map the modifications to the known tRNA sequence.

Conclusion and Future Directions

The 5-methylaminomethyl-2-thiouridine modification is a testament to the intricate regulatory mechanisms that govern protein synthesis. Its role in ensuring translational fidelity and efficiency is well-established, and the enzymatic pathways responsible for its biosynthesis are largely understood. For researchers, a deep understanding of mcmc²U's function and biosynthesis is critical for studies on gene expression, stress responses, and the evolution of the genetic code. For drug development professionals, the enzymes involved in the mcmc²U biosynthetic pathway represent potential targets for novel antimicrobial agents, as disruption of this pathway can be detrimental to cell viability.

Future research will likely focus on several key areas:

-

Dynamics of Modification: Investigating how the levels of mcmc²U are regulated in response to different cellular stresses and developmental stages.

-

Disease Mechanisms: Further elucidating the precise molecular mechanisms by which defects in mcmc²U biosynthesis lead to human diseases.

-

Therapeutic Applications: Exploring the development of small molecule inhibitors of the mcmc²U biosynthetic enzymes as potential therapeutics.

-

Synthetic Biology: Engineering tRNAs with altered modifications to expand the genetic code and produce novel proteins.

The continued exploration of the world of tRNA modifications, with mcmc²U as a prime example, promises to yield further insights into the fundamental processes of life and open new avenues for therapeutic intervention.

References

- 1. Single-Molecule Fluorescence Applied to Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thermodynamic contribution of nucleoside modifications to yeast tRNA(Phe) anticodon stem loop analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DSpace [repository.upenn.edu]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

role of Mnm5s2U in wobble modification

An In-depth Technical Guide to the Role of Mnm5s2U in Wobble Modification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-transcriptional modifications of transfer RNA (tRNA) are essential for accurate and efficient protein synthesis. Among the most critical locations for these modifications is the wobble position (nucleoside 34) of the anticodon, which plays a pivotal role in the correct decoding of messenger RNA (mRNA) codons. The modified nucleoside 5-methylaminomethyl-2-thiouridine (this compound) is a highly conserved modification found at the wobble position of tRNAs specific for glutamate (B1630785), lysine (B10760008), and glutamine in many bacterial species. This complex modification is crucial for maintaining reading frame fidelity and ensuring the precise recognition of cognate codons. The absence of this compound has been linked to decreased translational efficiency, increased frameshifting, and heightened sensitivity to environmental stressors. This technical guide provides a comprehensive overview of the biosynthesis of this compound, its structural and functional role in wobble modification, and detailed experimental protocols for its study.

Biosynthesis of this compound

The biosynthetic pathway for this compound differs between Gram-negative and Gram-positive bacteria, primarily in the final steps of the modification process.

The Gram-Negative Pathway in Escherichia coli

In E. coli and other Gram-negative bacteria, the synthesis of this compound is a multi-step enzymatic process. The pathway begins with the thiolation of U34 by the MnmA enzyme, followed by the addition of a carboxymethylaminomethyl group by the MnmE/MnmG complex. The final two steps are catalyzed by the bifunctional enzyme MnmC.

-

Thiolation: The MnmA enzyme catalyzes the ATP-dependent transfer of a sulfur atom to the C2 position of the uridine (B1682114) base, forming 2-thiouridine (B16713) (s2U).

-

Formation of cthis compound: The MnmE/MnmG complex, a GTP- and FAD-dependent enzyme system, utilizes glycine (B1666218) and tetrahydrofolate to add a carboxymethylaminomethyl group to the C5 position of s2U, resulting in 5-carboxymethylaminomethyl-2-thiouridine (B1228955) (cthis compound).

-

Demodification to nm5s2U: The N-terminal FAD-dependent oxidoreductase domain of the bifunctional MnmC enzyme removes the carboxymethyl group from cthis compound to produce 5-aminomethyl-2-thiouridine (B1259639) (nm5s2U).[1]

-

Methylation to this compound: The C-terminal S-adenosyl-L-methionine (SAM)-dependent methyltransferase domain of MnmC catalyzes the final step, the methylation of the amino group of nm5s2U to yield the mature this compound modification.[1]

The Gram-Positive Pathway in Bacillus subtilis

Gram-positive bacteria, such as Bacillus subtilis, lack an ortholog of the mnmC gene.[2] Instead, they employ a different set of enzymes, MnmL and MnmM, for the final steps of this compound synthesis.

-

Thiolation and cthis compound formation: The initial steps are similar to the Gram-negative pathway, involving MnmA and the MnmE/MnmG complex to produce cthis compound.

-

Conversion to nm5s2U: The radical SAM enzyme MnmL is involved in the conversion of cthis compound to nm5s2U.

-

Methylation to this compound: The MnmM (formerly YtqB) enzyme, a SAM-dependent methyltransferase, catalyzes the final methylation step to produce this compound.[2][3]

Role of this compound in Wobble Modification

The this compound modification at the wobble position has profound effects on the structure of the anticodon loop and its decoding properties.

Structural Impact

The presence of this compound induces a more rigid and canonical U-turn conformation in the anticodon loop of tRNA.[4] This structural stabilization is crucial for the proper presentation of the anticodon for codon recognition on the ribosome. The 2-thio group (s2) is thought to sterically restrict the C3'-endo sugar pucker, which favors base stacking and reduces the flexibility of the anticodon. The 5-methylaminomethyl (mnm5) group contributes to the overall structure and may be involved in interactions within the ribosome.

Codon Recognition and Decoding Fidelity

The primary role of this compound is to restrict the wobble pairing capabilities of uridine at position 34. An unmodified uridine at the wobble position can pair with A, G, C, and U. The this compound modification enforces the "two-out-of-three" reading mechanism by preventing the misreading of near-cognate codons, particularly those ending in pyrimidines. Specifically, the 2-thio modification is critical for preventing U•G wobble pairing, thereby ensuring that only codons ending in A or G are read. This is essential for the accurate translation of split codon boxes, such as the lysine (AAA/AAG) and glutamate (GAA/GAG) codons.

Functional Implications

The absence of the this compound modification leads to several detrimental effects on protein synthesis and cellular fitness.

-

Reduced Translational Efficiency: Hypomodified tRNAs are less efficient in translation, leading to slower elongation rates and reduced protein synthesis.

-

Increased Frameshifting: The lack of a rigid anticodon structure can lead to an increased rate of ribosomal frameshifting, resulting in the production of non-functional proteins.

-

Stress Sensitivity: Strains deficient in this compound synthesis have shown increased sensitivity to various environmental stresses, including oxidative stress. This suggests that accurate and efficient protein synthesis is critical for mounting an effective stress response.

Data Presentation

Kinetic Parameters of E. coli MnmC

The bifunctional MnmC enzyme from E. coli has been characterized kinetically, revealing distinct parameters for its two catalytic activities.

| Enzyme Activity | Substrate | Km (nM) | kcat (s-1) | kcat/Km (µM-1s-1) |

| Demodification | tRNAGlu(cthis compound) | 600 | 0.34 | 0.57 |

| Methylation | tRNAGlu(nm5s2U) | 70 | 0.31 | 4.43 |

| Data from reference[5] |

Enzymes in this compound Biosynthesis

| Enzyme | Gene | Organism(s) | Function |

| MnmA | mnmA | Bacteria | Thiolation of U34 to s2U34 |

| MnmE | mnmE | Bacteria | Part of the complex that forms cmnm5(s2)U34 |

| MnmG | mnmG | Bacteria | Part of the complex that forms cmnm5(s2)U34 |

| MnmC | mnmC | Gram-negative bacteria | Bifunctional: demodification and methylation |

| MnmL | mnmL | Gram-positive bacteria | Conversion of cthis compound to nm5s2U |

| MnmM | mnmM (ytqB) | Gram-positive bacteria | Methylation of nm5s2U to this compound |

| (Kinetic data for MnmA, MnmE, MnmG, MnmL, and MnmM are not yet fully available in the literature and represent an area for future investigation.) |

Experimental Protocols

tRNA Isolation from Bacteria

This protocol describes a general method for the extraction of bulk tRNA from bacterial cells.

-

Cell Culture and Harvest: Grow bacterial cells to the desired optical density (e.g., mid-log phase) in an appropriate culture medium. Harvest the cells by centrifugation at 4,000 x g for 15 minutes at 4°C.

-

Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl2). Lyse the cells using a suitable method such as sonication or a French press.

-

Phenol-Chloroform Extraction: Add an equal volume of acid phenol:chloroform:isoamyl alcohol (125:24:1, pH 4.5) to the cell lysate. Vortex vigorously and centrifuge at 12,000 x g for 15 minutes at 4°C to separate the phases.

-

RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 0.1 volumes of 3 M sodium acetate (B1210297) (pH 5.2) and 2.5 volumes of ice-cold 100% ethanol. Incubate at -20°C for at least 1 hour to precipitate the total RNA.

-

tRNA Enrichment: Centrifuge at 12,000 x g for 30 minutes at 4°C to pellet the total RNA. Wash the pellet with 70% ethanol. To enrich for tRNA, resuspend the pellet in a high-salt buffer (e.g., 1 M NaCl) to precipitate high molecular weight RNA, while smaller RNAs like tRNA remain in solution. Centrifuge to remove the precipitate and then precipitate the tRNA from the supernatant with ethanol.

-

Final Preparation: Resuspend the final tRNA pellet in RNase-free water. Determine the concentration and purity using a spectrophotometer (A260/A280 ratio should be ~2.0).

tRNA Modification Analysis by Mass Spectrometry

This protocol outlines the general workflow for identifying and quantifying this compound and its precursors in tRNA samples.

-

tRNA Digestion:

-

To 5-10 µg of purified tRNA, add nuclease P1 and bacterial alkaline phosphatase in a suitable buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 5.3).

-

Incubate at 37°C for 2-4 hours to digest the tRNA into individual nucleosides.

-

-

HPLC Separation:

-

Separate the resulting nucleosides by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

-

Use a gradient of a suitable mobile phase (e.g., acetonitrile (B52724) in ammonium acetate buffer) to elute the nucleosides.

-

-

Mass Spectrometry (LC-MS/MS):

-

Couple the HPLC output directly to a mass spectrometer (e.g., a triple quadrupole or Orbitrap instrument).

-

Acquire data in positive ion mode. Identify nucleosides based on their specific mass-to-charge ratio (m/z) and retention time.

-

For quantification, use multiple reaction monitoring (MRM) for known modifications or full scan mode for discovery.

-

-

Data Analysis:

-

Integrate the peak areas for each nucleoside.

-

Quantify the amount of this compound and its precursors relative to the canonical nucleosides (A, C, G, U).

-

In Vitro tRNA Methylation Assay

This protocol can be used to assess the activity of methyltransferases like MnmC and MnmM.

-

Substrate Preparation: Prepare undermethylated tRNA by isolating it from a bacterial strain lacking the methyltransferase of interest (e.g., an mnmC or mnmM deletion mutant). Alternatively, in vitro transcribe the target tRNA.

-

Reaction Mixture: In a final volume of 50 µL, combine:

-

1-5 µg of undermethylated tRNA

-

Purified MnmC or MnmM enzyme (concentration to be optimized)

-

50 mM Tris-HCl (pH 8.0)

-

50 mM KCl

-

5 mM MgCl2

-

1 mM DTT

-

100 µM S-adenosyl-L-methionine (SAM), which can be radiolabeled (e.g., [3H]-SAM) for detection.

-

-

Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

-

Analysis:

-

Radiolabeling: If using [3H]-SAM, spot the reaction mixture onto filter paper, wash with trichloroacetic acid (TCA) to remove unincorporated SAM, and measure the incorporated radioactivity using a scintillation counter.

-

Mass Spectrometry: Stop the reaction and analyze the tRNA for the presence of the methylated product (this compound) using the mass spectrometry protocol described above.

-

Conclusion

The this compound modification at the wobble position of tRNA is a testament to the intricate mechanisms that have evolved to ensure the fidelity of protein synthesis. Its complex biosynthesis, involving different enzymatic strategies in Gram-negative and Gram-positive bacteria, underscores its fundamental importance. The structural rigidity and restricted wobble pairing conferred by this compound are critical for accurate codon recognition and the maintenance of the translational reading frame. Understanding the biosynthesis and function of this compound not only deepens our knowledge of the fundamental process of translation but also presents opportunities for the development of novel antimicrobial agents targeting the enzymes in this essential pathway. Further research into the kinetics of all the enzymes in the this compound pathway and the regulatory networks that control their expression will provide a more complete picture of this fascinating aspect of tRNA biology.

References

- 1. Enzyme Kinetics & The Michaelis-Menten Equation – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]

- 2. Identification of a novel 5-aminomethyl-2-thiouridine methyltransferase in tRNA modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Structural effects of hypermodified nucleosides in the Escherichia coli and human tRNALys anticodon loop: the effect of nucleosides s2U, mcm5U, mcm5s2U, this compound, t6A, and ms2t6A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

The Biosynthesis of Mnm5s2U in Escherichia coli: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hypermodified nucleoside 5-methylaminomethyl-2-thiouridine (mnm5s2U), located at the wobble position (U34) of specific tRNAs in Escherichia coli, is crucial for the accuracy and efficiency of protein synthesis. Its intricate biosynthesis involves a multi-enzyme pathway that is a potential target for novel antimicrobial agents. This technical guide provides an in-depth overview of the this compound biosynthesis pathway in E. coli, detailing the enzymes involved, their mechanisms of action, and relevant quantitative data. Furthermore, it includes detailed experimental protocols for the purification of key enzymes, in vitro reconstitution of the pathway, and analysis of tRNA modifications, serving as a valuable resource for researchers in the fields of molecular biology, biochemistry, and drug development.

Introduction

Transfer RNA (tRNA) modifications are essential for maintaining the fidelity and efficiency of translation. In E. coli, the wobble uridine (B1682114) (U34) of tRNAs specific for lysine, glutamate, glutamine, arginine, and glycine (B1666218) is modified to 5-methylaminomethyl-2-thiouridine (this compound). This complex modification is the result of two independent pathways converging on the same uridine residue: the C5 modification pathway, which installs the 5-methylaminomethyl group, and the C2 thiolation pathway, which adds a sulfur atom at the 2-position of the uracil (B121893) base. Understanding the intricacies of this biosynthetic pathway is fundamental for elucidating its role in bacterial physiology and for exploring its potential as a target for therapeutic intervention.

The this compound Biosynthesis Pathway

The synthesis of this compound is a multi-step process involving a cascade of enzymatic reactions. The pathway can be conceptually divided into two major branches: the C5-modification pathway and the C2-thiolation pathway.

C5-Modification Pathway

The formation of the 5-methylaminomethyl side chain at the C5 position of U34 is a three-step enzymatic process catalyzed by the MnmE-MnmG complex and the bifunctional enzyme MnmC.

-

Formation of (c)mnm5U34 by the MnmE-MnmG Complex: The initial step is catalyzed by a heterotetrameric complex of MnmE (also known as TrmE) and MnmG (also known as GidA). This complex utilizes either glycine or ammonium (B1175870) to introduce a carboxymethylaminomethyl (cmnm) or an aminomethyl (nm) group, respectively, at the C5 position of the uridine.[1][2] The reaction is dependent on GTP and FAD.[3] MnmE is a GTPase, and MnmG is an FAD-binding protein.[3]

-

Conversion of cthis compound to nm5s2U by MnmC (Oxidoreductase activity): The bifunctional enzyme MnmC possesses two distinct catalytic domains. Its C-terminal oxidoreductase domain (MnmC(o)) catalyzes the FAD-dependent removal of the carboxymethyl group from cthis compound, yielding 5-aminomethyl-2-thiouridine (B1259639) (nm5s2U).[2]

-

Methylation of nm5s2U to this compound by MnmC (Methyltransferase activity): The N-terminal methyltransferase domain of MnmC (MnmC(m)) then utilizes S-adenosyl-L-methionine (SAM) as a methyl donor to methylate the amino group of nm5s2U, forming the final product, 5-methylaminomethyl-2-thiouridine (this compound).

C2-Thiolation Pathway

The thiolation at the C2 position of the uridine is a separate process that involves a complex sulfur relay system culminating in the activity of the enzyme MnmA.

-

Sulfur Mobilization by IscS: The ultimate source of sulfur for the thiolation is L-cysteine. The cysteine desulfurase IscS catalyzes the removal of sulfur from L-cysteine, forming a persulfide on a conserved cysteine residue.

-

The Tus Sulfur Relay System: The sulfur is then transferred through a cascade of sulfur-carrier proteins: TusA, TusB, TusC, TusD, and TusE. TusA receives the sulfur from IscS. The sulfur is then relayed to the TusBCD complex and subsequently to TusE.

-

Thiolation of U34 by MnmA: Finally, TusE delivers the sulfur to the tRNA-specific 2-thiouridylase, MnmA (also known as TrmU), which catalyzes the ATP-dependent thiolation of the C2 position of U34.

Quantitative Data

Quantitative analysis of the this compound biosynthesis pathway provides crucial insights into the efficiency and regulation of this essential cellular process. The following tables summarize the available kinetic parameters for some of the key enzymes involved.

| Enzyme | Substrate | K_m | k_cat | Reference |

| MnmC (oxidoreductase) | cthis compound-tRNA | ~0.6 µM | ~0.34 s-1 | |

| MnmC (methyltransferase) | nm5s2U-tRNA | ~0.07 µM | ~0.31 s-1 | |

| MnmE/MnmG | tRNA | Not Reported | Not Reported | |

| MnmA | tRNA | Low µM range | Not Reported | |

| IscS | L-cysteine | Not Reported | Not Reported |

Note: Detailed kinetic parameters for the MnmE/MnmG complex and the individual components of the Tus sulfur relay system are not extensively reported in the literature.

Experimental Protocols

This section provides detailed methodologies for the purification of key enzymes, in vitro reconstitution of the pathway, and analysis of tRNA modifications.

Protein Purification

General Protocol for His-tagged Protein Purification (e.g., MnmA, MnmC, MnmE, MnmG, Tus proteins):

-

Expression: Transform E. coli BL21(DE3) cells with an expression vector containing the gene of interest with an N- or C-terminal His6-tag. Grow the cells in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression with 0.5-1 mM IPTG and continue to grow for 3-4 hours at 37°C or overnight at 18°C.

-

Cell Lysis: Harvest cells by centrifugation. Resuspend the cell pellet in lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) and lyse the cells by sonication or using a French press.

-

Clarification: Centrifuge the lysate at high speed to pellet cell debris.

-

Affinity Chromatography: Apply the cleared lysate to a Ni-NTA agarose (B213101) column pre-equilibrated with lysis buffer.

-

Washing: Wash the column extensively with wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged protein with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

-

Dialysis and Storage: Dialyze the eluted protein against a suitable storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10% glycerol, pH 7.5) and store at -80°C.

In Vitro Reconstitution of this compound Biosynthesis

Reconstitution of the C2-Thiolation Step:

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Unmodified tRNA substrate (e.g., in vitro transcribed tRNA-Glu)

-

Purified MnmA

-

Purified IscS

-

L-cysteine

-

ATP and MgCl2

-

(Optional) Purified TusA, TusBCD complex, and TusE for enhanced efficiency.

-

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

-

tRNA Extraction: Stop the reaction and purify the tRNA using phenol-chloroform extraction and ethanol (B145695) precipitation.

Analysis of tRNA Modifications

HPLC-MS/MS Analysis of Modified Nucleosides:

-

tRNA Digestion: Digest the purified tRNA to single nucleosides using a mixture of nuclease P1 and bacterial alkaline phosphatase.

-

HPLC Separation: Separate the resulting nucleosides by reversed-phase high-performance liquid chromatography (RP-HPLC). A C18 column is commonly used with a gradient of a suitable buffer system (e.g., ammonium acetate (B1210297) and acetonitrile).

-

Mass Spectrometry Detection: Analyze the eluate by tandem mass spectrometry (MS/MS) to identify and quantify the modified nucleosides based on their mass-to-charge ratio and fragmentation patterns.

Mandatory Visualizations

Signaling Pathways and Workflows

Caption: Overall biosynthesis pathway of this compound in E. coli.

Caption: General experimental workflow for studying the this compound pathway.

Conclusion

The biosynthesis of this compound in E. coli is a complex and highly regulated process that is essential for translational fidelity. This technical guide has provided a comprehensive overview of the pathway, including the enzymes, their mechanisms, and available quantitative data. The detailed experimental protocols offer a practical resource for researchers aiming to investigate this pathway further. A deeper understanding of the this compound biosynthesis pathway will not only advance our knowledge of fundamental cellular processes but also pave the way for the development of novel antimicrobial strategies targeting this essential bacterial modification system.

References

enzymes involved in Mnm5s2U synthesis

An In-Depth Technical Guide to the Enzymes of Mnm5s2U Biosynthesis Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The hypermodified nucleoside 5-methylaminomethyl-2-thiouridine (this compound) is a critical post-transcriptional modification found at the wobble position (U34) of specific tRNAs, such as those for Lys, Glu, and Gln. This modification is essential for the accuracy and efficiency of protein synthesis, ensuring correct codon recognition and preventing translational frameshifting. The biosynthetic pathway of this compound is a complex, multi-enzyme process that involves two independent branches of modification at the C2 and C5 positions of the uridine (B1682114) base. This guide provides a detailed overview of the enzymes involved, their catalytic mechanisms, quantitative kinetic data, and the experimental protocols used for their characterization. Understanding these enzymatic pathways is crucial for fundamental biological research and offers potential targets for novel antimicrobial drug development.

Core Biosynthetic Pathways and Enzymes

The synthesis of this compound proceeds through two distinct and convergent pathways: the thiolation of the C2 position and the intricate, multi-step formation of the methylaminomethyl group at the C5 position. The enzymatic machinery responsible for these modifications varies between bacterial lineages, with a canonical pathway well-characterized in Gram-negative bacteria like Escherichia coli and alternative enzymes found in Gram-positive bacteria such as Bacillus subtilis.

C2-Thiolation Pathway (Common Pathway)

The introduction of sulfur at the C2 position of U34 is an early step in the pathway and is catalyzed by the highly conserved enzyme MnmA (also known as TrmU).

-

MnmA (tRNA 2-thiouridylase): This enzyme catalyzes the ATP-dependent transfer of sulfur to the U34 residue. The sulfur transfer mechanism itself is complex, involving a sulfur relay system. In E. coli, the cysteine desulfurase IscS provides the initial sulfur, which is then transferred through a series of carrier proteins (TusA, TusD, TusE) to MnmA. MnmA activates the C2 position of uridine via adenylation before transferring the sulfur to form 2-thiouridine (B16713) (s²U).

C5-Modification Pathway in Escherichia coli (Canonical Pathway)

In E. coli, the C5 side chain is constructed through the sequential action of the MnmE/MnmG complex and the bifunctional enzyme MnmC.

-

MnmE-MnmG Complex (GidA-TrmE): This heterotetrameric complex (α2β2) catalyzes the first step in the C5 modification.[1]

-

MnmE (TrmE): A GTPase that binds methylenetetrahydrofolate (CH₂THF), which serves as the one-carbon donor.[2][3]

-

Mechanism: The MnmE-MnmG complex utilizes either glycine (B1666218) or ammonium (B1175870) to produce 5-carboxymethylaminomethyluridine (B1212367) (cmnm⁵U) or 5-aminomethyluridine (B12866518) (nm⁵U), respectively. The reaction is complex, requiring GTP, FAD, NADH, and CH₂THF as cofactors. The reduced FAD cofactor (FADH₂) is believed to form an iminium intermediate with CH₂THF, which is then transferred to the C5 of uridine.

-

-

MnmC (Bifunctional Enzyme): This single polypeptide contains two distinct catalytic domains that perform the final two steps of the synthesis.

-

MnmC(o) Domain (C-terminal): An FAD-dependent oxidoreductase that catalyzes the conversion of cmnm⁵s²U to nm⁵s²U by removing the carboxymethyl group.

-

MnmC(m) Domain (N-terminal): An S-adenosyl-L-methionine (SAM)-dependent methyltransferase that methylates the amino group of nm⁵s²U to form the final mnm⁵s²U modification.

-

C5-Modification Pathway in Bacillus subtilis (Alternative Pathway)

Many Gram-positive bacteria, including B. subtilis, lack a homolog of the bifunctional MnmC enzyme and have evolved a different set of enzymes to complete the pathway.

-

MnmE-MnmG Complex: This complex is conserved and performs the initial C5 modification step, similar to its role in E. coli.

-

YurR: This FAD-dependent oxidoreductase is the functional analog of the MnmC(o) domain, responsible for converting cmnm⁵s²U to nm⁵s²U.

-

MnmL: A recently identified member of the radical SAM superfamily of enzymes. MnmL is also involved in the conversion of cmnm⁵s²U to nm⁵s²U, although its precise mechanism is still under investigation. Radical SAM enzymes typically use a [4Fe-4S] cluster and S-adenosyl-L-methionine (SAM) to generate a 5'-deoxyadenosyl radical, which initiates catalysis by abstracting a hydrogen atom from the substrate.

-

MnmM (formerly YtqB): This enzyme is the functional analog of the MnmC(m) domain. It is a SAM-dependent methyltransferase that catalyzes the final step, the conversion of nm⁵s²U to mnm⁵s²U.

Visualizing the this compound Synthesis Pathways

The following diagrams illustrate the enzymatic steps in both the canonical (E. coli) and alternative (B. subtilis) pathways.

Caption: Canonical this compound synthesis pathway in E. coli.

Caption: Alternative this compound synthesis pathway in B. subtilis.

Quantitative Enzyme Data

Steady-state kinetic parameters provide crucial insights into the efficiency and substrate affinity of the enzymes. The data below is primarily for the well-characterized E. coli enzymes. Kinetic data for the alternative pathway enzymes in B. subtilis are not as readily available in the literature.

| Enzyme / Domain | Organism | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| MnmC (full protein) | E. coli | tRNA(cmnm⁵s²U) | 0.60 | 0.34 | 5.7 x 10⁵ | |

| MnmC (full protein) | E. coli | tRNA(nm⁵s²U) | 0.07 | 0.31 | 4.4 x 10⁶ | |

| MnmC(o) domain | E. coli | tRNA(cmnm⁵s²U) | 1.8 ± 0.3 | 0.012 ± 0.001 (Vmax)† | - | |

| MnmC(m) domain | E. coli | tRNA(nm⁵s²U) | 2.1 ± 0.2 | 0.021 ± 0.001 (Vmax)† | - | |

| MnmE-MnmG Complex | E. coli | tRNA(s²U) | 0.5 ± 0.1 | 0.002 ± 0.0001 (Vmax)† | - | |

| MnmA, MnmL, YurR, MnmM | B. subtilis | - | N/A | N/A | N/A | - |

†Vmax reported in nmoles min⁻¹ mg⁻¹, not directly convertible to kcat without molecular weight and purity data in the source. N/A: Not Available in the reviewed literature.

The kinetic data for E. coli MnmC reveals that the second reaction (methylation of nm⁵s²U) has a significantly lower Km (higher affinity) and a similar kcat compared to the first reaction. This suggests the enzyme is kinetically tuned to rapidly convert the nm⁵s²U intermediate, preventing its accumulation in the cell.

Experimental Protocols

Characterizing the enzymes of the this compound pathway requires robust protocols for protein purification, in vitro activity assays, and analysis of the resulting tRNA modifications.

Recombinant Protein Expression and Purification (General Protocol)

Most pathway enzymes can be expressed with an affinity tag (e.g., Hexa-histidine or His₆-tag) in E. coli and purified using Immobilized Metal Affinity Chromatography (IMAC).

Caption: General workflow for His-tagged protein purification.

Methodology:

-

Cell Lysis: Resuspend cell pellets in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF). Lyse cells by sonication or French press. Clarify the lysate by ultracentrifugation (e.g., 40,000 x g for 30 min).

-

Binding: Add the clarified lysate to a pre-equilibrated Ni-NTA resin. Incubate in batch for 1 hour at 4°C to allow the His-tagged protein to bind to the resin.

-

Washing: Load the lysate-resin slurry into a column. Wash the resin with 10-20 column volumes of Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole) to remove non-specifically bound proteins.

-

Elution: Elute the bound protein with 5-10 column volumes of Elution Buffer containing a high concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).

-

Post-Purification: Analyze eluted fractions by SDS-PAGE for purity. Pool pure fractions and perform buffer exchange via dialysis or a desalting column to remove imidazole and transfer the protein to a suitable storage buffer (e.g., containing 10% glycerol).

In Vitro tRNA Modification Assay

These assays are performed to confirm enzyme activity and determine kinetic parameters. A crucial component is the substrate: undermodified tRNA, typically isolated from a corresponding knockout E. coli strain (e.g., tRNA from a ΔmnmC strain is used to assay MnmC activity).

A. MnmE-MnmG Complex Assay

-

Reaction Mixture (100 µL):

-

Buffer: 100 mM Tris-HCl, pH 8.0

-

Salts: 100 mM Ammonium Acetate (B1210297), 5 mM MgCl₂

-

Cofactors: 2 mM GTP, 0.5 mM FAD, 0.5 mM NADH, 1 mM CH₂THF

-

Substrate: 0.1–2 µM undermodified tRNA(s²U)

-

Other: 5% Glycerol, 5 mM DTT, 10 µg BSA

-

-

Procedure:

-

Pre-incubate the reaction mixture at 37°C for 3 minutes.

-

Initiate the reaction by adding the MnmE-MnmG enzyme complex (e.g., to 0.1 µM).

-

Incubate at 37°C for a defined time course (e.g., 2-30 minutes).

-

Stop the reaction by adding an equal volume of 0.3 M sodium acetate (pH 5.2) and proceeding to RNA extraction.

-

B. MnmC Activity Assays

-

MnmC(o) domain (cmnm⁵s²U → nm⁵s²U):

-

Reaction Mixture (100 µL):

-

Buffer: 50-60 mM Tris-HCl, pH 8.0

-

Salts: 50 mM Ammonium Acetate (or 20 mM NH₄Cl), ~0.65 mM MgCl₂

-

Cofactor: 100 µM FAD

-

Substrate: 0.1 - 5 µM tRNA(cmnm⁵s²U)

-

Enzyme: 1-25 nM MnmC or MnmC(o)

-

-

-

MnmC(m) domain (nm⁵s²U → mnm⁵s²U):

-

Reaction Mixture (100 µL):

-

Components are identical to the MnmC(o) assay, except:

-

Cofactor: 100-500 µM SAM (instead of FAD)

-

Substrate: 25 nM - 5 µM tRNA(nm⁵s²U)

-

Enzyme: 42 pM - 25 nM MnmC or MnmC(m)

-

-

-

Procedure:

-

Assemble all components except the enzyme on ice. Pre-incubate at 37°C for 3 minutes.

-

Initiate by adding the enzyme.

-

Incubate at 37°C. For kinetic analysis, take time points (e.g., every 30-60 seconds).

-

Stop the reaction as described above.

-

Analysis of tRNA Modifications by HPLC

High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS), is the gold standard for separating and quantifying modified nucleosides.

Methodology:

-

tRNA Isolation: After the in vitro reaction, extract the tRNA using phenol:chloroform followed by ethanol (B145695) precipitation.

-

Enzymatic Digestion: Digest the purified tRNA down to its constituent nucleosides. This is typically done by incubating the tRNA with Nuclease P1 (to cleave phosphodiester bonds) followed by bacterial alkaline phosphatase (to remove the 5'-phosphate).

-

HPLC Separation:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A two-buffer gradient system is employed.

-

Buffer A: An aqueous buffer, e.g., 0.1% formic acid in water.

-

Buffer B: An organic buffer, e.g., 0.1% formic acid in acetonitrile.

-

-

Gradient: A shallow gradient of increasing Buffer B is run to separate the nucleosides based on their hydrophobicity. For example, a linear gradient from 1% to 12% Buffer B over 15-20 minutes.

-

-

Detection and Quantification:

-

Nucleosides are detected by their UV absorbance, typically at 260 nm.

-

Each nucleoside (canonical and modified) has a characteristic retention time. The identity of peaks is confirmed by running pure standards.

-

For absolute confirmation and quantification, the HPLC is coupled to a mass spectrometer (LC-MS). The mass-to-charge (m/z) ratio for each eluting peak is determined and can be fragmented (MS/MS) to confirm its chemical structure.

-

Conclusion and Future Directions

The enzymes responsible for this compound synthesis represent a sophisticated and highly regulated system crucial for translational fidelity. While the canonical pathway in E. coli is well-understood, the discovery of alternative enzymes like MnmL, MnmM, and YurR in Gram-positive bacteria highlights the evolutionary diversity of tRNA modification pathways. This diversity presents a rich area for future research, particularly in understanding the precise catalytic mechanism of the radical SAM enzyme MnmL.

For drug development professionals, the essentiality and bacterial-specificity of these enzymes make them attractive targets for novel antibiotics. Inhibiting the this compound pathway could severely compromise bacterial viability and virulence, offering a promising strategy to combat pathogenic bacteria. Further high-throughput screening for inhibitors of enzymes like MnmG or the bifunctional MnmC could yield valuable lead compounds.

References

- 1. The output of the tRNA modification pathways controlled by the Escherichia coli MnmEG and MnmC enzymes depends on the growth conditions and the tRNA species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insights into the Mechanism of Installation of 5-Carboxymethylaminomethyl Uridine Hypermodification by tRNA-Modifying Enzymes MnmE and MnmG - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Mnm5s2U Precursor Molecules: cmnm5s2U and nm5s2U

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Mnm5s2U precursor molecules, 5-carboxymethylaminomethyl-2-thiouridine (B1228955) (cthis compound) and 5-aminomethyl-2-thiouridine (B1259639) (nm5s2U). These molecules are critical intermediates in the biosynthesis of the hypermodified nucleoside 5-methylaminomethyl-2-thiouridine (this compound), found at the wobble position of tRNAs in many bacteria. Deficiencies in this modification pathway have been linked to virulence defects and mitochondrial dysfunction, making the enzymes involved potential targets for novel therapeutic agents. This document details the biosynthetic pathways, provides available quantitative data, outlines experimental protocols for their study, and presents visualizations of the core processes to facilitate a deeper understanding for researchers in drug development and molecular biology.

Introduction

Post-transcriptional modifications of transfer RNA (tRNA) are essential for maintaining translational fidelity and efficiency. At the wobble position (uridine 34) of specific tRNAs, a complex series of modifications occurs, leading to the formation of this compound. This modification is crucial for the accurate decoding of codons ending in A or G. The biosynthesis of this compound involves the precursor molecules cthis compound and nm5s2U, which are synthesized and modified by a conserved set of enzymes. Understanding the formation and processing of these precursors is fundamental to elucidating the role of tRNA modifications in cellular physiology and disease.

Biosynthetic Pathways

The formation of cthis compound and nm5s2U is primarily understood in the context of the MnmEG and MnmC enzymatic pathways in bacteria, particularly Escherichia coli. The initial substrate is a uridine (B1682114) at position 34 of a tRNA molecule, which is first thiolated at position 2 to form 2-thiouridine (B16713) (s2U).

The MnmEG Pathway: Formation of cthis compound and nm5s2U

The MnmEG complex, a heterodimer of the MnmE and MnmG proteins, catalyzes the addition of a carboxymethylaminomethyl or an aminomethyl group to the C5 position of the s2U base.[1][2]

-

Formation of cthis compound: The MnmEG complex utilizes glycine (B1666218) as a substrate to add a carboxymethylaminomethyl group, forming cthis compound.[1]

-

Formation of nm5s2U: Alternatively, the MnmEG complex can use ammonium (B1175870) as a substrate to add an aminomethyl group, resulting in the formation of nm5s2U.[1]

The choice between the glycine and ammonium pathways can depend on the growth conditions and the specific tRNA species.[3]

The MnmC Pathway: Conversion of cthis compound to nm5s2U

In many bacteria, cthis compound is a precursor to nm5s2U. The bifunctional enzyme MnmC possesses two distinct activities:

-

MnmC(o) domain: The C-terminal oxidoreductase domain of MnmC catalyzes the FAD-dependent conversion of cthis compound to nm5s2U.

-

MnmC(m) domain: The N-terminal methyltransferase domain of MnmC then methylates nm5s2U to form the final product, this compound, using S-adenosyl-L-methionine (SAM) as a methyl donor.

Quantitative Data

Quantitative data for the enzymes and precursor molecules involved in the this compound pathway are crucial for kinetic modeling and understanding the efficiency of this biological process.

Enzyme Kinetic Parameters

The following table summarizes the available steady-state kinetic parameters for the E. coli MnmC and MnmEG enzymes.

| Enzyme | Reaction | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹µM⁻¹) | Reference |

| MnmC | cmnm⁵s²U → nm⁵s²U | tRNAGlu-cmnm⁵s²U | 0.6 | 0.34 | 0.57 | |

| MnmC | nm⁵s²U → mnm⁵s²U | tRNAGlu-nm⁵s²U | 0.07 | 0.31 | 4.43 | |

| MnmEG | s²U → cmnm⁵s²U | tRNAGlu-s²U (with Glycine) | 1.3 | 0.011 | 0.0085 | |

| MnmEG | s²U → nm⁵s²U | tRNAGlu-s²U (with Ammonium) | 1.8 | 0.013 | 0.0072 |

Intracellular Concentrations

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of cthis compound and nm5s2U.

Chemical Synthesis of cthis compound

The chemical synthesis of 5-carboxymethylaminomethyl-2-thiouridine (cthis compound) can be achieved through a multi-step process adapted from the work of Reese and Sanghvi (1984). The general strategy involves the synthesis of a Mannich base from a protected 2-thiouridine derivative.

Workflow:

References

- 1. ECMDB: the E. coli Metabolome Database - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An LC-MS/MS assay and complementary web-based tool to quantify and predict compound accumulation in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The output of the tRNA modification pathways controlled by the Escherichia coli MnmEG and MnmC enzymes depends on the growth conditions and the tRNA species - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Mnm5s2U tRNA Modification in Translational Fidelity and Cellular Health: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The post-transcriptional modification of transfer RNA (tRNA) is a critical layer of gene expression regulation, ensuring the fidelity and efficiency of protein synthesis. Among the myriad of tRNA modifications, 5-methylaminomethyl-2-thiouridine (mnm5s2U), located at the wobble position (U34) of specific tRNAs, has emerged as a key player in maintaining translational accuracy and cellular homeostasis. This technical guide provides an in-depth exploration of the biological significance of the this compound modification, detailing its biosynthesis, its crucial role in codon recognition, and the pathological consequences of its absence. We present a compilation of quantitative data, detailed experimental methodologies, and visual pathways to serve as a comprehensive resource for researchers in molecular biology, drug development, and related fields.

Introduction: The Significance of Wobble Position Modification

The genetic code is degenerate, meaning that multiple codons can specify the same amino acid. The "wobble" hypothesis, proposed by Francis Crick, explains how a single tRNA anticodon can recognize multiple synonymous codons. This flexibility is largely mediated by post-transcriptional modifications of the nucleoside at the wobble position (the first nucleotide of the anticodon, position 34). These modifications fine-tune the codon recognition properties of the tRNA, ensuring accurate and efficient translation.[1]

The this compound modification is a complex hypermodification found at the U34 position of tRNAs that decode codons with A or G in the third position, particularly for amino acids such as lysine (B10760008) and glutamate.[2][3][4] Its presence is crucial for preventing frameshift errors and ensuring the correct reading of the mRNA template.[5] Deficiencies in this compound modification have been linked to a range of cellular defects, including mitochondrial dysfunction and increased vulnerability to oxidative stress, highlighting its importance in cellular health and disease.

The Biosynthesis of this compound: A Multi-Step Enzymatic Cascade

The formation of this compound is a complex and highly regulated process involving a series of enzymatic reactions that modify the uridine (B1682114) at position 34 of the tRNA. The pathway can vary between different organisms, particularly between bacteria and eukaryotes.

Bacterial Biosynthesis of this compound

In bacteria like Escherichia coli, the biosynthesis of this compound is a well-characterized pathway involving several key enzymes: MnmE, MnmG, and the bifunctional enzyme MnmC.

-

Initial Modification by MnmEG Complex: The pathway begins with the MnmE-MnmG enzymatic complex, which catalyzes the addition of a carboxymethylaminomethyl (cmnm) or an aminomethyl (nm) group to the C5 position of U34. This reaction can utilize either glycine (B1666218) or ammonium (B1175870) as a substrate.

-

Conversion by the Bifunctional Enzyme MnmC: The bifunctional enzyme MnmC then carries out the final two steps.

-

The C-terminal oxidase domain (MnmC(o)) converts the cmnm5(s2)U intermediate to 5-aminomethyl-2-thiouridine (B1259639) (nm5(s2)U).

-

The N-terminal methyltransferase domain (MnmC(m)) subsequently methylates nm5(s2)U using S-adenosyl-L-methionine (SAM) as a methyl donor to produce the final this compound modification.

-

In some Gram-positive bacteria, such as Bacillus subtilis, alternative pathways exist that utilize different enzymes, namely MnmL and MnmM, to achieve the same final modification, demonstrating the evolutionary diversity in this essential pathway.

Mitochondrial Biosynthesis of Related Modifications

In eukaryotic mitochondria, a similar modification, 5-taurinomethyl-2-thiouridine (τm5s2U), is found. The biosynthesis of this modification also involves a multi-enzyme pathway. Deficiencies in the enzymes responsible for this modification, such as MTO1, are associated with severe mitochondrial diseases like MELAS (Mitochondrial myopathy, encephalopathy, lactic acidosis, and stroke-like episodes) and MERRF (Myoclonic epilepsy with ragged-red fibers).

Quantitative Insights into this compound Function

The functional importance of the this compound modification can be quantitatively assessed through various experimental approaches. Below are tables summarizing key quantitative data from the literature.

Enzyme Kinetics of this compound Biosynthesis

The efficiency of the enzymatic steps in the this compound biosynthetic pathway is crucial for maintaining a sufficient pool of correctly modified tRNAs. The following table presents the steady-state kinetic parameters for the E. coli MnmC enzyme, which catalyzes the final two steps of this compound synthesis.

| Reaction Step | Substrate | Km (nM) | kcat (s-1) | kcat/Km (µM-1s-1) | Reference |

| Step 1 | cthis compound-tRNAGlu | 600 ± 200 | 0.34 ± 0.04 | 0.56 | |

| Step 2 | nm5s2U-tRNAGlu | 70 ± 40 | 0.31 ± 0.05 | 4.5 |

Table 1: Steady-state kinetic parameters of the E. coli MnmC enzyme. The tighter binding (lower Km) and high catalytic efficiency of the second step ensure the efficient conversion of the intermediate to the final this compound modification, preventing the accumulation of potentially detrimental intermediates.

Impact of this compound Deficiency on Cellular Fitness

The absence of this compound has a measurable negative impact on cellular growth and function.

| Organism | Mutant | Phenotype | Quantitative Effect | Reference |

| E. coli | ΔmnmC | Reduced Growth Rate | Slower exponential growth constant compared to wild-type. | |

| S. cerevisiae | elp3Δ tuc1Δ (lacks mcm5s2U) | Lethality | Rescued by overexpression of hypomodified tRNALysUUU. |